



Application Notes: Proteinase K Treatment for FFPE Tissue Sections

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Formalin-fixed paraffin-embedded (FFPE) tissue preservation is a cornerstone of histology, enabling the long-term storage of tissue specimens while maintaining their architecture and cellular morphology.[1] However, the formalin fixation process creates extensive protein crosslinks, which can mask antigenic sites and entrap nucleic acids, thereby hindering downstream molecular analysis.[1][2][3] Proteinase K, a broad-spectrum serine protease, is a powerful tool to counteract these effects. It is widely used to digest proteins, effectively breaking the crosslinks to unmask antigens for immunohistochemistry (IHC), release nucleic acids for extraction, and permeabilize tissues for in situ hybridization (ISH).[2][3][4]

The efficacy of Proteinase K treatment is highly dependent on optimizing parameters such as enzyme concentration, incubation time, and temperature for each specific tissue type and downstream application.[1][5] These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of Proteinase K for FFPE tissue analysis.

Core Applications and Data Presentation

Proteinase K digestion is a critical step in several key applications involving FFPE tissues. The optimal conditions vary significantly depending on the target molecule and the subsequent analytical method.



Protease-Induced Epitope Retrieval (PIER) for Immunohistochemistry (IHC)

In IHC, Proteinase K is used to unmask epitopes that have been obscured by formalin-induced cross-links, a process known as Protease-Induced Epitope Retrieval (PIER).[1] This enzymatic digestion improves antibody access to the target antigen, enhancing staining intensity.[2] However, over-digestion can damage tissue morphology and destroy the epitope itself.[1][5] Therefore, careful optimization is crucial.

Table 1: Typical Parameters for Proteinase K in IHC Antigen Retrieval

Parameter	Recommended Range	Typical Buffer	Notes
Concentration	10-20 μg/mL[2][6][7]	TE Buffer, pH 8.0[2][6] [7]	Titration is recommended to find the optimal concentration for each antigen and tissue type.[5]
Incubation Temp.	37°C[2][6][7]	-	Higher temperatures can increase activity but also risk tissue damage.
Incubation Time	10-20 minutes[2][6][7]	-	Time must be optimized; insufficient time leads to weak signal, while excessive time can destroy tissue morphology.[5]

Nucleic Acid (DNA & RNA) Extraction

For DNA and RNA extraction, Proteinase K is used to digest the dense network of cross-linked proteins, liquefying the tissue and releasing nucleic acids into the lysis buffer.[8][9] This step is



essential for achieving acceptable yields and quality of DNA and RNA from FFPE samples.[10] Longer digestion times are generally associated with higher nucleic acid yields.[10][11]

Table 2: Typical Parameters for Proteinase K in DNA/RNA Extraction

Parameter	Recommended Range	Typical Buffer	Notes
Concentration	100-200 μg/mL of tissue homogenate[3] [4][9]	Lysis/Digestion Buffer[12][13]	Often supplied as part of a commercial extraction kit (e.g., 20 mg/mL stock).[14]
Incubation Temp.	55-65°C[4][15]	-	This temperature range is optimal for Proteinase K activity and aids in reversing cross-links.
Incubation Time	Several hours to overnight (3-24 hours) [9][15][16]	-	Longer incubation (overnight) often significantly increases RNA and DNA yield. [10][16][17] Some protocols use a two- step incubation.[11] [18]
Heat Inactivation	90-100°C for 10-15 minutes[4][9]	-	This step is critical to permanently inactivate the enzyme and prevent it from degrading downstream reagents (e.g., Taq polymerase).[15]

Tissue Permeabilization for In Situ Hybridization (ISH)



In ISH, Proteinase K treatment permeabilizes the cell membranes and removes proteins that may block the probe from accessing the target nucleic acid sequence.[5] Similar to IHC, the balance between achieving sufficient probe penetration and preserving tissue morphology is key.

Table 3: Typical Parameters for Proteinase K in ISH

Parameter	Recommended Range	Typical Buffer	Notes
Concentration	1-10 μg/mL[5][19]	PBST or similar buffer	The optimal concentration is highly dependent on tissue type, fixation time, and probe size.[5]
Incubation Temp.	Room Temperature to 37°C[5][19]	-	Mild conditions are generally preferred to maintain the integrity of the target RNA/DNA.
Incubation Time	10 minutes[5][19]	-	A titration experiment is the best way to determine the optimal digestion time for a specific tissue and probe.[5]

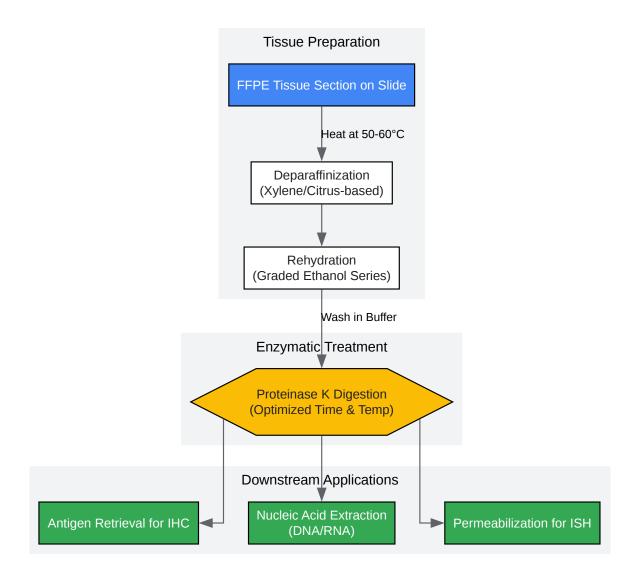
Experimental Workflows & Methodologies

The following diagrams and protocols outline the standard procedures for utilizing Proteinase K on FFPE tissue sections.

General Experimental Workflow

This workflow illustrates the central role of Proteinase K digestion following the initial preparation of FFPE slides, leading to various downstream applications.





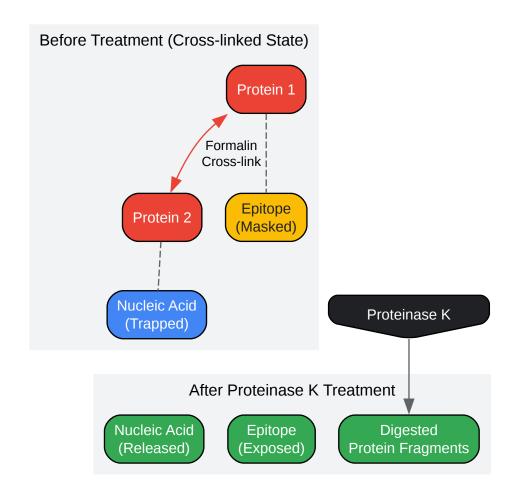
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Caption: General workflow for FFPE tissue processing using Proteinase K.

Mechanism of Action: Reversing Formalin Cross-links

Proteinase K works by cleaving peptide bonds, which breaks down the protein cages created by formalin fixation. This releases trapped molecules and unmasks epitopes.





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Caption: How Proteinase K digests proteins to reverse cross-linking.

Detailed Experimental Protocols Protocol 1: Protease-Induced Epitope Retrieval (PIER) for IHC

This protocol is designed to unmask antigens in FFPE tissue sections for subsequent antibody staining.

Materials:

- FFPE tissue sections on slides
- Xylene or a non-toxic deparaffinization solution[8]



- Graded ethanol (100%, 95%, 70%)[9]
- Distilled water
- Proteinase K
- TE Buffer, pH 8.0 (50mM Tris Base, 1mM EDTA, 0.5% Triton X-100)[2]
- · Humidified chamber
- PBS (Phosphate Buffered Saline)

Procedure:

- Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.[20]
- Rehydration: Immerse slides through a graded ethanol series: 100% (2x, 5 min each), 95% (1x, 5 min), and 70% (1x, 5 min).[7][9]
- Washing: Rinse slides thoroughly in distilled water.[2]
- Enzyme Preparation: Prepare a working solution of 20 µg/mL Proteinase K in TE Buffer, pH 8.0.[2]
- Digestion: Cover the tissue section with the Proteinase K working solution. Incubate in a humidified chamber at 37°C for 10-20 minutes.[2][6] Note: Optimal incubation time should be determined empirically by the user.[2]
- Cooling: Allow sections to cool at room temperature for 10 minutes.
- Washing: Rinse sections gently with PBS.
- Downstream Processing: The slides are now ready for blocking and incubation with primary antibody as per your standard IHC protocol.[2]

Protocol 2: DNA Extraction from FFPE Sections

This protocol provides a general method for isolating genomic DNA. It is often performed using components from commercial kits.



Materials:

- FFPE tissue sections or block scrapings (up to 25 mg)[14]
- Xylene or deparaffinization solution
- Graded ethanol (100%, 95%)
- Lysis Buffer (e.g., Buffer ATL from Qiagen kits)[21]
- Proteinase K (typically 20 mg/mL stock)[14]
- Buffer AL (Qiagen) or a similar buffer to promote DNA binding to silica columns[21]
- 100% Ethanol
- Silica-membrane spin columns[8]
- Wash Buffers (e.g., AW1, AW2)
- Elution Buffer (e.g., Buffer ATE or TE Buffer)

Procedure:

- Deparaffinization: Place up to four 20 μm tissue sections into a microcentrifuge tube.[14] Add 1 mL of xylene, vortex, and centrifuge at full speed for 5 minutes. Remove the supernatant. Repeat this step.[21]
- Hydration: Add 1 mL of 100% ethanol to the pellet, vortex, and centrifuge for 5 minutes.
 Remove the supernatant. Repeat with 95% ethanol.[21] Air dry the pellet for 10-15 minutes to remove residual ethanol.[21]
- Lysis: Resuspend the pellet in 180 μL of Lysis Buffer. Add 20 μL of Proteinase K, vortex, and incubate at 56°C overnight in a shaker or water bath.[21] Note: Some protocols suggest a second addition of Proteinase K for difficult tissues.[18]
- Reverse Cross-linking: Incubate the lysate at 90°C for 1 hour to partially reverse formalin cross-linking.[21]



- Inactivation: While not always performed at this stage, some protocols inactivate Proteinase K at 95-100°C.[9] Caution: This step is often integrated with the cross-linking reversal.
- Binding: Add 200 μ L of Buffer AL to the sample, vortex thoroughly. Then add 200 μ L of 100% ethanol and vortex again.[21]
- Purification: Transfer the entire lysate to a silica spin column and centrifuge for 1 minute.
 Discard the flow-through.[21]
- Washing: Wash the column membrane sequentially with 500 μ L of Wash Buffer 1 and 500 μ L of Wash Buffer 2, centrifuging after each addition.
- Dry Spin: Centrifuge the empty column at full speed for 3 minutes to remove any residual ethanol.[22]
- Elution: Place the column in a clean collection tube. Add 30-100 μL of Elution Buffer directly to the center of the membrane. Incubate for 5 minutes at room temperature, then centrifuge for 1 minute to elute the purified DNA.[21]

Protocol 3: RNA Extraction from FFPE Sections

This protocol outlines RNA isolation, which requires stringent RNase-free conditions. The initial steps are similar to DNA extraction but lysis and incubation times are modified to preserve RNA integrity.

Materials:

- All materials from the DNA protocol, but certified RNase-free.
- Digestion/Lysis Buffer (e.g., Buffer PKD from Qiagen RNeasy FFPE Kit)[16][23]
- DNase I and DNase Booster Buffer
- Wash Buffers (e.g., Buffer RPE)
- RNase-free water for elution

Procedure:



- Deparaffinization & Hydration: Follow steps 1-2 from the DNA Extraction protocol, using RNase-free tubes and reagents.
- Lysis: Add 150 μL of Buffer PKD and 10 μL of Proteinase K. Vortex to mix.[16][23]
- Digestion & Cross-link Reversal: Incubate at 56°C for 15 minutes, then increase the temperature to 80°C for 15 minutes.[23] Note: Do not exceed 15 minutes at 80°C, as this can cause excessive RNA fragmentation.[12] For some tissues, a longer initial digestion at 55°C (3 hours to overnight) may be necessary to improve yield.[16]
- Genomic DNA Elimination: After lysis, an on-column or in-solution DNase digestion is typically performed according to the manufacturer's instructions to eliminate contaminating gDNA.[23]
- Binding: Add ethanol to the lysate to adjust binding conditions for RNA.
- Purification: Transfer the sample to an RNA-binding silica spin column and proceed with centrifugation.
- Washing: Wash the column with appropriate RNA wash buffers.
- Dry Spin: Perform a dry spin to remove residual ethanol.
- Elution: Elute the purified RNA using 14-30 μL of RNase-free water.[16][23] Store the RNA at -70°C.[12]

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Methodological & Application





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